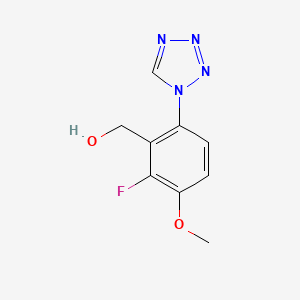
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by further functionalization to introduce the chloropropanone group. For example, the bromination of a methyl group on a phenyl ring can be achieved using reagents such as sodium bromate and sodium bromide in the presence of sulfuric acid . The resulting bromomethyl compound can then be reacted with a chloropropanone derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyphenyl group can be oxidized to form quinones or reduced to form phenols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives of the hydroxyphenyl group.
Reduction: Alcohols or other reduced derivatives of the carbonyl group.
科学的研究の応用
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Uniqueness
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one is unique due to the presence of both a bromomethyl group and a chloropropanone group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of functional groups that can be exploited for diverse chemical transformations and biological interactions.
特性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-4-hydroxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c11-5-8-4-9(13)2-1-7(8)3-10(14)6-12/h1-2,4,13H,3,5-6H2 |
InChIキー |
CTNIMQWDZKBILE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)CBr)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


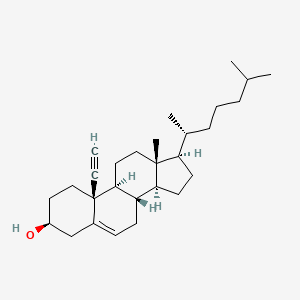
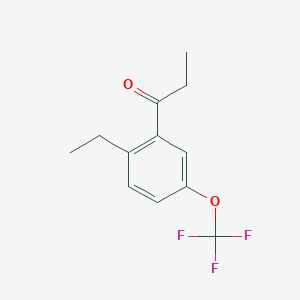
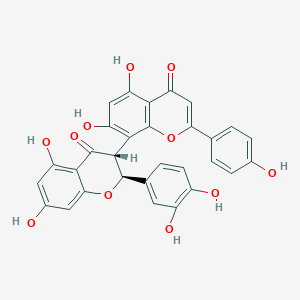
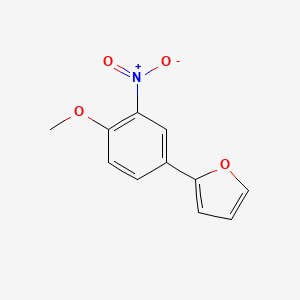
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)


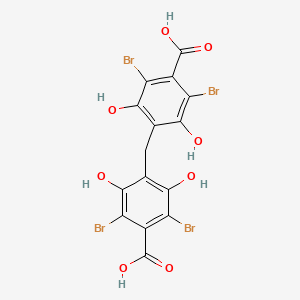
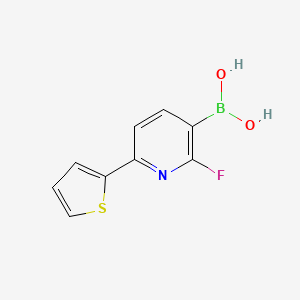
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)
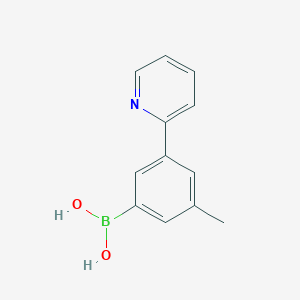
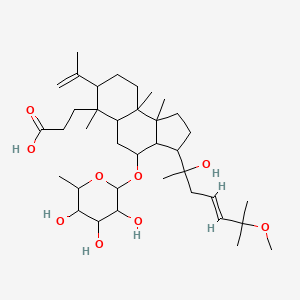
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
